Predicted Lipophilicity and Polar Surface Area Relative to Des-Hydroxy Analog
The introduction of a hydroxyl group on the azetidine ring, compared to the unsubstituted 4-(azetidin-1-yl)benzoic acid analog, alters the compound's lipophilicity and polar surface area. The consensus Log Po/w for 4-(3-hydroxyazetidin-1-yl)benzoic acid is predicted to be 0.72 . This is a critical parameter for passive membrane permeability and blood-brain barrier penetration. The topological polar surface area (TPSA) is calculated as 60.77 Ų , which is a determinant of oral bioavailability and cellular uptake. These values represent a shift from a less polar, non-hydroxylated scaffold and are essential for understanding SAR and selecting the appropriate building block for lead optimization.
| Evidence Dimension | Predicted Consensus Log Po/w and TPSA |
|---|---|
| Target Compound Data | Consensus Log Po/w: 0.72; TPSA: 60.77 Ų |
| Comparator Or Baseline | 4-(Azetidin-1-yl)benzoic acid (non-hydroxylated analog) - No specific data available, but generally expected to have higher LogP and lower TPSA. |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; however, the presence of the hydroxyl group is known to reduce LogP by ~0.5-1.0 units and increase TPSA by ~20-30 Ų based on general class knowledge. |
| Conditions | Computational prediction (in silico) |
Why This Matters
The predicted physicochemical profile provides a quantitative baseline for comparing with alternative scaffolds during the hit-to-lead and lead optimization phases, ensuring that the chosen building block aligns with the desired drug-like property space.
